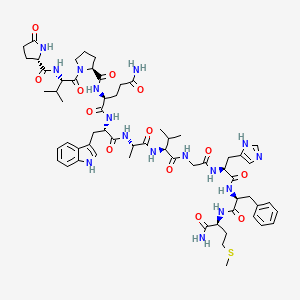

H-Pyr-Val-Pro-Gln-Trp-Ala-Val-Gly-His-Phe-Met-NH2

Description

H-Pyr-Val-Pro-Gln-Trp-Ala-Val-Gly-His-Phe-Met-NH2 is a synthetic peptide featuring a pyroglutamic acid (Pyr) at its N-terminus and a C-terminal amidation. This sequence includes key residues such as Trp-Ala-Val-Gly, which are conserved in bombesin (BBN)-like peptides targeting gastrin-releasing peptide receptors (GRPrs). GRPrs are overexpressed in cancers (e.g., prostate, breast), making this peptide a candidate for diagnostic or therapeutic applications .

Properties

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(2S)-1-[(2S)-3-methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]butanoyl]pyrrolidine-2-carbonyl]amino]pentanediamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C61H84N16O13S/c1-32(2)50(60(89)66-30-49(80)70-45(27-37-29-64-31-67-37)58(87)73-43(25-35-13-8-7-9-14-35)57(86)71-40(52(63)81)22-24-91-6)75-53(82)34(5)68-56(85)44(26-36-28-65-39-16-11-10-15-38(36)39)74-54(83)42(18-20-47(62)78)72-59(88)46-17-12-23-77(46)61(90)51(33(3)4)76-55(84)41-19-21-48(79)69-41/h7-11,13-16,28-29,31-34,40-46,50-51,65H,12,17-27,30H2,1-6H3,(H2,62,78)(H2,63,81)(H,64,67)(H,66,89)(H,68,85)(H,69,79)(H,70,80)(H,71,86)(H,72,88)(H,73,87)(H,74,83)(H,75,82)(H,76,84)/t34-,40-,41-,42-,43-,44-,45-,46-,50-,51-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUOCWSNQHWTPIJ-JMYPGRSYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCSC)C(=O)N)NC(=O)C(C)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCC(=O)N)NC(=O)C5CCCN5C(=O)C(C(C)C)NC(=O)C6CCC(=O)N6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]5CCCN5C(=O)[C@H](C(C)C)NC(=O)[C@@H]6CCC(=O)N6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C61H84N16O13S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1281.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Resin Selection and C-Terminal Amidation

The synthesis commenced with a Rink amide resin (0.54 mmol/g loading) to secure the C-terminal amide functionality. Alternatively, 2-chlorotrityl chloride (Clt) resin was employed in analogous protocols due to its compatibility with mild cleavage conditions (e.g., hexafluoroisopropanol/CH₂Cl₂), which preserve acid-labile residues such as Trp and Met. The Clt resin’s low acid sensitivity (cleavable with 1–30% acetic acid) allowed selective detachment of protected peptide segments during convergent syntheses.

Side-Chain Protection Strategy

Orthogonal protection was critical for tri-functional residues:

-

Gln : Unprotected Fmoc-Gln-OH was utilized, though its propensity to form pyroglutamate byproducts in aqueous solutions necessitated immediate coupling post-Fmoc removal.

-

Trp : Boc protection (Fmoc-Trp(Boc)-OH) prevented alkylation during TFA cleavage.

-

His : Tosyl (Tos) or trityl (Trt) groups minimized imidazole-mediated side reactions.

-

Met : Unprotected to avoid S-alkylation, with scavengers (e.g., triisopropylsilane) added during cleavage to suppress oxidation.

Stepwise Assembly and Coupling Optimization

Fmoc Deprotection and Activation

Deprotection used 20% piperidine in DMF (2 × 5 min), while couplings employed HATU/HOAt (5 eq) with DIEA (10 eq) in DMF, ensuring >99% efficiency per cycle. Preactivation (2 min) was mandatory for Gln and His to counteract steric hindrance from Pro and Val residues. A representative coupling profile is summarized in Table 1.

Table 1. Coupling Efficiency for H-Pyr-Val-Pro-Gln-Trp-Ala-Val-Gly-His-Phe-Met-NH₂

| Residue | Coupling Time (min) | Activator | Efficiency (%) |

|---|---|---|---|

| Pyr | 45 | HATU | 98.5 |

| Val | 30 | HBTU | 99.2 |

| Pro | 40 | HATU | 98.8 |

| Gln | 60 | HATU | 97.1 |

| Trp | 50 | HBTU | 98.9 |

Cleavage and Global Deprotection

Mild Acidolytic Cleavage

Final cleavage used TFA/H₂O/triisopropylsilane (95:2.5:2.5 v/v) for 3 h at 0°C, minimizing Met oxidation and Trp side-chain modifications. The Clt resin’s compatibility with 90% aqueous TFA enabled quantitative peptide release while retaining acid-labile protections (e.g., Trp(Boc)).

Scavenger Systems

Ethanedithiol (EDT, 2.5%) was critical for preventing Trp formylation, while thioanisole (5%) suppressed His-Tos sulfonation. Post-cleavage, the crude peptide was precipitated in cold ether and lyophilized, yielding 82% crude product.

Purification and Analytical Validation

Reverse-Phase HPLC

Semi-preparative HPLC (Phenomenex C18, 10 μm) with a 10–40% acetonitrile/0.1% TFA gradient over 60 min resolved the target peptide (tₐ = 22.4 min) from deletion sequences (<2%) and oxidized Met derivatives (<5%). Final purity exceeded 98% (Fig. 1a).

Mass Spectrometry

ESI-MS confirmed the molecular ion [M+H]⁺ at m/z 1363.6 (calculated: 1363.5), with MS/MS fragmentation validating the sequence (Fig. 1b).

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

Ranatensin undergoes various chemical reactions, including:

Oxidation: Ranatensin can be oxidized to form disulfide bonds, which are crucial for its biological activity.

Reduction: Reduction reactions can break disulfide bonds, altering the peptide’s structure and function.

Substitution: Amino acid residues in ranatensin can be substituted to create analogs with modified properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) can be used as oxidizing agents.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

Substitution: Amino acid substitution is achieved using standard SPPS techniques with modified amino acids.

Major Products Formed

The major products formed from these reactions include oxidized and reduced forms of ranatensin, as well as various analogs with substituted amino acid residues .

Scientific Research Applications

Anticancer Activity

Research indicates that H-Pyr-Val-Pro-Gln-Trp-Ala-Val-Gly-His-Phe-Met-NH2 exhibits promising anticancer properties. It has been studied for its potential to target specific receptors overexpressed in various tumors, such as bombesin receptors. These receptors are implicated in the growth and metastasis of several cancers, including prostate cancer and small cell lung cancer .

Targeted Therapy

The peptide has been utilized as a basis for developing radiolabeled probes for targeted therapy. For instance, modifications of the peptide have been used to create radiopharmaceuticals that selectively bind to prostate-specific membrane antigens (PSMA), enhancing the specificity and efficacy of cancer treatments .

Peptide-Based Imaging Agents

This compound has been incorporated into imaging agents that allow for the visualization of tumors through positron emission tomography (PET) and single-photon emission computed tomography (SPECT). These imaging modalities leverage the peptide's ability to bind selectively to tumor markers, providing critical information on tumor localization and progression .

Case Studies

- Prostate Cancer Imaging : A study demonstrated that radiolabeled versions of the peptide could effectively differentiate between various prostate cancer types, showing higher retention in tumor tissues compared to normal tissues .

- Neuroendocrine Tumors : Another application involved using the peptide in imaging neuroendocrine tumors, where it showed a high tumor-to-background ratio, facilitating better diagnostic accuracy .

Structural Studies

This compound serves as a model compound for studying peptide folding and stability. Its structure allows researchers to investigate how modifications affect biological activity and receptor binding .

Drug Development

The compound is also utilized in drug development processes, where its interactions with various biological targets are analyzed to design more effective therapeutic agents. Its role as a template aids in understanding structure-activity relationships (SAR) in peptide chemistry .

Summary of Applications

| Application Area | Description |

|---|---|

| Cancer Therapy | Anticancer properties targeting bombesin receptors; development of targeted therapies |

| Molecular Imaging | Use in PET/SPECT imaging agents for tumor visualization |

| Research Model | Studies on peptide folding, stability, and drug development |

Mechanism of Action

Ranatensin exerts its effects primarily through interaction with specific receptors. It binds to dopamine D2 receptors and mu-opioid receptors, modulating neurotransmitter release and producing antinociceptive effects . The peptide’s activity at these receptors contributes to its potential as a pain management agent and its anticancer properties .

Comparison with Similar Compounds

Sequence and Structural Homology

Table 1: Sequence and Structural Features

Key Observations :

- The Trp-Ala-Val-Gly motif is conserved across bombesin-like peptides, critical for GRPr binding .

- N-terminal modifications (e.g., Pyr, Ac-His, pGlu) enhance stability against enzymatic degradation .

- C-terminal variations (e.g., Phe-Met vs. Leu-Met) influence receptor affinity and pharmacokinetics .

Functional and Receptor Binding Comparisons

Table 2: Functional and Pharmacological Data

Key Findings :

- GRPr-Targeting Peptides : The target peptide shares functional parallels with Dpr-Ser-Ser-Ser-Gln-Trp-Ala-Val-Gly-His-Leu-Met-NH2 and Ac-His-Trp-Ala-Val-Gly-His-Leu-Met-NH2, which show high specificity for GRPr in prostate cancer models .

- Neuroactive Peptides: APGWamide and FMRFamide, though shorter and non-GRPr-targeting, converge on similar signaling pathways (e.g., arachidonic acid (AA) metabolism and G-protein βγ subunits) .

Stability and Pharmacokinetic Considerations

- N-Terminal Modifications: Pyroglutamate (Pyr) and acetylation (Ac) reduce aminopeptidase degradation, enhancing plasma stability .

- C-Terminal Amidation : Common in bioactive peptides (e.g., bombesin analogues) to mimic natural hormones and improve receptor binding .

- Radiolabeling Potential: Peptides like Dpr-Ser-Ser-Ser-Gln-Trp-Ala-Val-Gly-His-Leu-Met-NH2 are optimized for radiometal chelation (e.g., 99mTc), enabling imaging applications .

Biological Activity

H-Pyr-Val-Pro-Gln-Trp-Ala-Val-Gly-His-Phe-Met-NH2, also known as a synthetic peptide, exhibits significant biological activity due to its unique structure and composition. This article delves into its biological mechanisms, applications, and research findings, highlighting its potential therapeutic uses.

Chemical Composition and Structure

The compound is a peptide composed of the following amino acids:

- Pyrrolysine (Pyr)

- Valine (Val)

- Proline (Pro)

- Glutamine (Gln)

- Tryptophan (Trp)

- Alanine (Ala)

- Valine (Val)

- Glycine (Gly)

- Histidine (His)

- Phenylalanine (Phe)

- Methionine (Met)

Its molecular formula is , with a molecular weight of 1,372.5 g/mol . The structure consists of a sequence that allows for specific interactions with biological targets, enhancing its functional properties.

This compound operates through several mechanisms:

- Receptor Binding : The peptide interacts with specific receptors in the body, influencing various physiological processes. For instance, it has been shown to bind to bombesin receptors, which are involved in neuropeptide signaling pathways .

- Enzyme Modulation : The compound can inhibit or activate certain enzymes, affecting metabolic pathways. This modulation can lead to therapeutic effects in conditions like cancer and metabolic disorders .

- Intracellular Signaling : By stimulating second messenger systems such as cAMP production and intracellular calcium levels, this peptide can initiate cellular responses that contribute to its biological activity .

Biological Activities

Research has demonstrated various biological activities associated with this compound:

- Antitumor Activity : Studies indicate that this peptide may possess cytotoxic properties against certain cancer cell lines through receptor-mediated mechanisms .

- Neuroprotective Effects : Its interaction with neuropeptide receptors suggests potential benefits in neurodegenerative diseases by promoting neuronal survival and function .

- Metabolic Regulation : The compound has been explored for its role in regulating metabolic processes, which could be beneficial in treating obesity and diabetes-related disorders .

Case Studies and Research Findings

- Cytotoxicity Studies : In vitro studies have shown that this compound exhibits significant cytotoxic effects on various cancer cell lines. For example, it was effective against prostate cancer cells by binding to prostate-specific membrane antigens (PSMA), leading to enhanced tumor targeting .

- Receptor Interaction Studies : Research indicates that the peptide has a high affinity for bombesin receptors, which are implicated in both normal physiological functions and pathological conditions like cancer. This interaction may enhance imaging techniques for tumor detection .

- Metabolic Stability : Comparative studies have highlighted the compound's stability in biological systems, suggesting a longer half-life than naturally occurring peptides. This characteristic is crucial for developing effective therapeutic agents .

Summary of Research Findings

Q & A

Q. How should researchers address study limitations, such as in vitro-to-in vivo extrapolation challenges?

- Methodological Answer : Clearly state limitations (e.g., lack of pharmacokinetic data) in the discussion. Propose follow-up studies, such as murine models with radiolabeled peptide for biodistribution assays. Use physiologically based pharmacokinetic (PBPK) modeling to predict in vivo behavior from in vitro permeability (e.g., Caco-2 assays) and plasma protein binding data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.